molecular formula C22H23N3O3 B7608221 N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide

N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide

Cat. No.: B7608221
M. Wt: 377.4 g/mol
InChI Key: VKEBXTXPHULMBR-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure, which combines an indole moiety with a morpholine ring.

Properties

IUPAC Name

N-[1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]indol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16(26)23-19-8-5-9-20-18(19)10-11-24(20)15-22(27)25-12-13-28-21(14-25)17-6-3-2-4-7-17/h2-11,21H,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEBXTXPHULMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the morpholine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets N-{1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide apart is its unique combination of an indole core with a morpholine ring, which may confer distinct biological activities and therapeutic potential .

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